

molecular structure of CJC-1295 with DAC

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Compound of Interest

Compound Name: CJC-1295

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An In-depth Technical Guide to the Molecular Structure of **CJC-1295** with DAC

Introduction

CJC-1295 with Drug Affinity Complex (DAC) is a long-acting, synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).^{[1][2]} Developed by ConjuChem Biotechnologies, it represents a significant modification of the native GHRH peptide, engineered to enhance stability and prolong its biological activity.^[1] The core structure is a tetrasubstituted version of the first 29 amino acids of GHRH (GRF(1-29)), which is the shortest fully functional fragment of the hormone.^{[3][4][5]} The key innovation lies in the covalent attachment of a Drug Affinity Complex (DAC), which allows the peptide to bind reversibly to serum albumin, drastically extending its circulatory half-life from minutes to several days.^{[4][6][7]} This modification provides a sustained physiological stimulation of the pituitary gland, leading to increased endogenous secretion of growth hormone (GH) and, subsequently, insulin-like growth factor-1 (IGF-1).^{[1][4]} This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and standard experimental characterization protocols for **CJC-1295** with DAC, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The molecular architecture of **CJC-1295** with DAC is defined by two principal components: the modified peptide chain and the attached DAC moiety.

Peptide Backbone and Amino Acid Substitutions

The peptide component of **CJC-1295** is a modified version of GRF(1-29).^[1] To confer resistance to rapid enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4), four amino acids in the native sequence have been strategically replaced.^{[3][5][6]} These substitutions enhance the peptide's stability while preserving its high binding affinity for the GHRH receptor.^{[3][6]}

Table 1: Amino Acid Sequence and Modifications of **CJC-1295** with DAC

Position	Original Amino Acid (in GHRH)	Substituted Amino Acid (in CJC-1295)	Purpose of Substitution
2	L-Alanine	D-Alanine	Prevents DPP-4 cleavage
8	Arginine	Glutamine	Enhances stability
15	Glycine	Alanine	Enhances stability
27	Methionine	Leucine	Prevents oxidation and enhances stability

The full amino acid sequence of the peptide portion is: Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-Lys^[8]

The Drug Affinity Complex (DAC)

The defining feature of this molecule is the Drug Affinity Complex (DAC), which is responsible for its extended half-life.^[4] The DAC consists of a reactive chemical, N-epsilon-3-maleimidopropionic acid (MPA), which is covalently bonded to the epsilon-amino group of a lysine residue at the C-terminus of the peptide.^{[3][4]} This maleimide group allows the entire molecule to form a stable thioether bond with the free thiol group on circulating serum albumin.^{[2][4][7]} This bioconjugation protects the peptide from rapid renal clearance and enzymatic degradation, extending its half-life to approximately 6-8 days.^{[1][6]}

Physicochemical Properties

The complete molecular structure, including the peptide and DAC, results in the following properties.

Table 2: Physicochemical Properties of **CJC-1295** with DAC

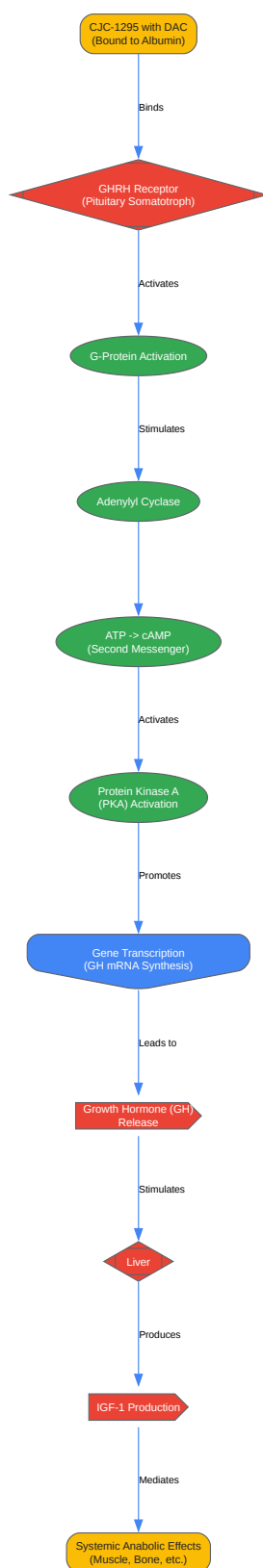
Property	Value	Source(s)
Molecular Formula	C ₁₆₅ H ₂₆₉ N ₄₇ O ₄₆	[1][9][10]
Molecular Weight	~3647.28 g/mol	[6][10]
Amino Acid Count	30	[6][10]
Appearance	Lyophilized white powder	[10][11]
Purity (Typical)	≥99% (via HPLC)	[11][12]
Half-life	6-8 days	[1][6]
Solubility	Soluble in bacteriostatic water	[11]
Storage	-20°C as lyophilized powder	[9][10]

Mechanism of Action and Signaling Pathway

CJC-1295 with DAC functions as a GHRH receptor agonist, mimicking the action of the endogenous hormone.[7][13] Its prolonged presence in the bloodstream allows for sustained, rather than acutely pulsatile, stimulation of the pituitary gland.

- **Receptor Binding:** **CJC-1295** selectively binds to GHRH receptors (GHRH-R) located on the surface of somatotroph cells in the anterior pituitary gland.[6][7]
- **G-Protein Activation:** This binding event activates intracellular G-proteins associated with the receptor.[3][14]
- **Second Messenger Cascade:** The activated G-protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). [6]
- **PKA Activation:** The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6]

- Gene Transcription and GH Synthesis: PKA initiates a phosphorylation cascade that ultimately leads to the phosphorylation of transcription factors.[\[6\]](#) These factors enter the nucleus and promote the transcription of the growth hormone gene, leading to the synthesis and accumulation of GH within the somatotrophs.[\[6\]](#)[\[14\]](#)
- GH Release: The synthesized GH is then released into the bloodstream in a pulsatile manner, although the sustained presence of **CJC-1295** with DAC leads to an overall increase in the amplitude and trough levels of GH secretion.[\[1\]](#)[\[6\]](#) A single injection can elevate plasma GH levels 2- to 10-fold for six days or more.[\[1\]](#)
- IGF-1 Production: Circulating GH travels to the liver and other peripheral tissues, where it stimulates the production and release of Insulin-like Growth Factor-1 (IGF-1).[\[3\]](#)[\[15\]](#) This process may involve the activation of the JAK-STAT signaling pathway.[\[3\]](#)[\[14\]](#) IGF-1 mediates many of the anabolic and growth-promoting effects of GH.[\[15\]](#)



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Caption: Signaling pathway of **CJC-1295** with DAC.

Experimental Protocols for Characterization

The synthesis and characterization of **CJC-1295** with DAC involve standard peptide chemistry and analytical techniques to ensure purity, identity, and stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a generalized approach for synthesizing the peptide backbone.

- **Resin Preparation:** A suitable solid support resin (e.g., Rink Amide resin) is selected for C-terminal amide peptides.
- **Fmoc Deprotection:** The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the first amino acid coupled to the resin is removed using a 20% piperidine solution in dimethylformamide (DMF).
- **Amino Acid Coupling:** The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain. The reaction is monitored for completion (e.g., via a Kaiser test).
- **Iterative Cycles:** Steps 2 and 3 are repeated for each amino acid in the sequence until the full 30-amino acid peptide is assembled.
- **DAC Moiety Conjugation:** The Fmoc group is removed from the N-terminus of the final lysine residue, and the MPA linker is coupled to its side-chain amino group.
- **Cleavage and Deprotection:** The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
- **Precipitation and Purification:** The crude peptide is precipitated from the cleavage solution using cold diethyl ether, centrifuged, and washed to yield the raw product for subsequent purification.

Protocol 2: Purification and Purity Analysis via RP-HPLC

High-Performance Liquid Chromatography is the gold standard for purifying peptides and assessing their purity.^{[16][17]}

- **Sample Preparation:** The lyophilized crude peptide is reconstituted in a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).^[18]
- **Instrumentation Setup:** A reversed-phase HPLC system equipped with a C18 column is used.^{[17][18]} The system includes a binary pump for gradient elution, a UV detector set to 214 nm and 280 nm for peptide bond and aromatic residue detection, and a fraction collector for preparative runs.^[18]
- **Gradient Elution:** A linear gradient of increasing Solvent B concentration is applied over a set period (e.g., 5% to 65% acetonitrile over 30 minutes).^[17] This separates the target peptide from impurities and synthesis by-products based on hydrophobicity.
- **Analysis and Fraction Collection:** For purification, fractions corresponding to the main peptide peak are collected. For purity analysis, the area of the main peak is integrated and expressed as a percentage of the total peak area in the chromatogram. A purity level of $\geq 99\%$ is standard for research-grade peptides.^[12]
- **Lyophilization:** The purified fractions are pooled, frozen, and lyophilized (freeze-dried) to obtain the final product as a stable, white powder.^{[10][12]}

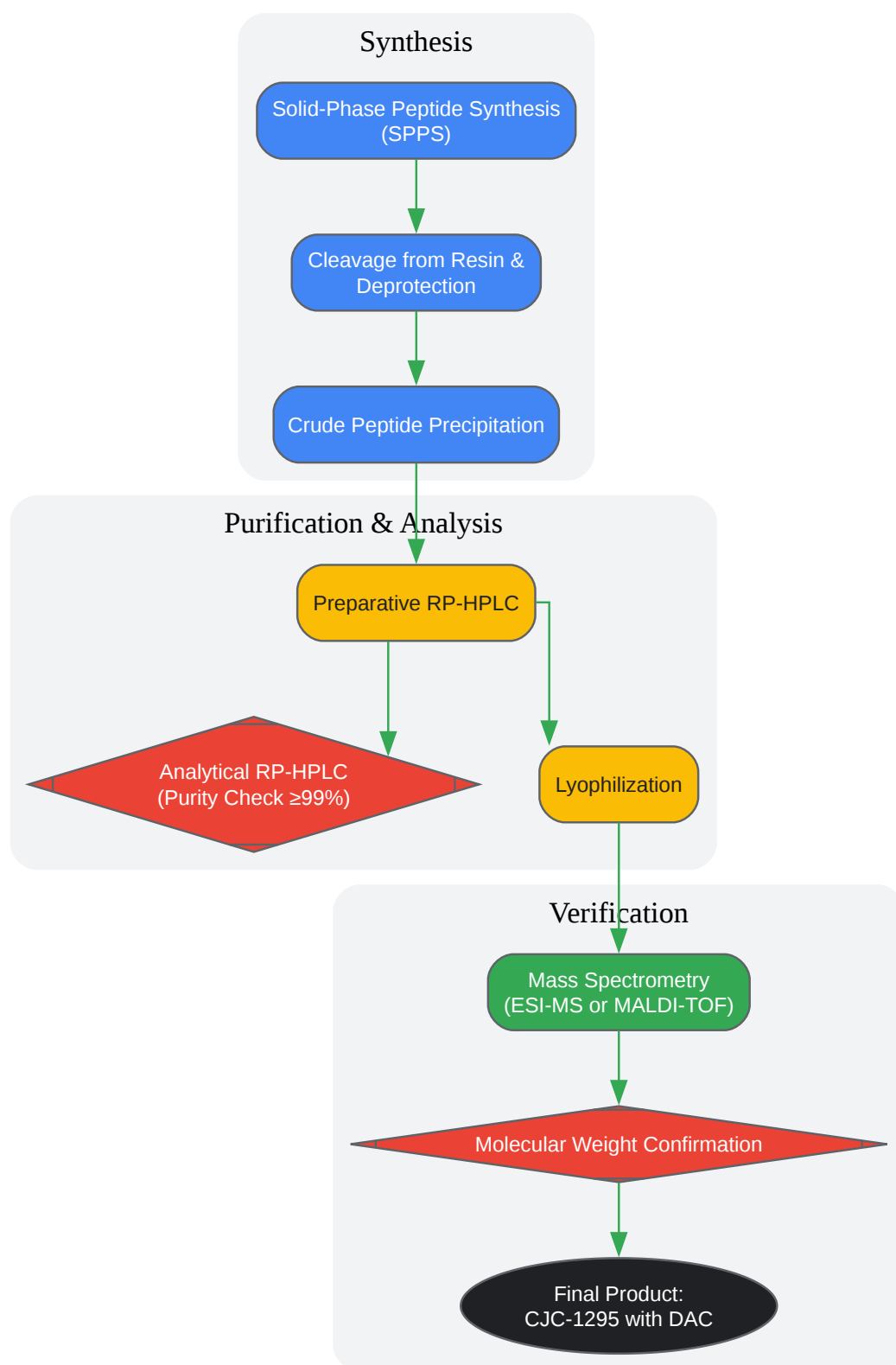
Protocol 3: Structural Verification via Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight and primary structure of the synthesized peptide.^[16]

- **Sample Preparation:** A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent. For Electrospray Ionization (ESI-MS), this is often an acetonitrile/water mixture. For Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), the sample is co-crystallized with a matrix (e.g., sinapinic acid) on a target plate.^[16]
- **Mass Analysis:**
 - **ESI-MS:** The sample is infused into the mass spectrometer, where it is ionized to produce multiply charged ions. The instrument measures the mass-to-charge (m/z) ratio of these

ions, and the resulting spectrum is deconvoluted to determine the exact molecular weight of the peptide.[16]

- MALDI-TOF-MS: The sample plate is irradiated with a laser, causing the peptide to desorb and ionize. The time it takes for the ions to travel through a flight tube to the detector is measured, which directly correlates to their m/z ratio, providing a highly accurate molecular weight.[16]
- Data Interpretation: The experimentally determined molecular weight is compared to the theoretical calculated mass based on the peptide's atomic formula ($C_{165}H_{269}N_{47}O_{46}$). A match within a narrow tolerance confirms the identity of **CJC-1295** with DAC.[16] Further fragmentation analysis (MS/MS) can be performed to verify the amino acid sequence.[17]



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Caption: Experimental workflow for **CJC-1295** with DAC.

Conclusion

CJC-1295 with DAC is a sophisticated, chemically engineered peptide designed for prolonged therapeutic action. Its structure is based on a stabilized 29-amino acid GHRH analogue, which is covalently linked to a Drug Affinity Complex. This unique design enables reversible binding to serum albumin, extending the peptide's half-life and providing sustained stimulation of the GH/IGF-1 axis. The synthesis and verification of this complex molecule rely on established protocols in peptide chemistry, including solid-phase synthesis, HPLC purification, and mass spectrometric analysis, ensuring a high-purity product for reliable and reproducible research in endocrinology and drug development.

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